molecular formula C13H12N2O4S B6522665 4-(2-aminobenzenesulfonamido)benzoic acid CAS No. 2549004-84-2

4-(2-aminobenzenesulfonamido)benzoic acid

Cat. No.: B6522665
CAS No.: 2549004-84-2
M. Wt: 292.31 g/mol
InChI Key: FAJKNSKVQNDOJK-UHFFFAOYSA-N
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Description

4-(2-Aminobenzenesulfonamido)benzoic Acid is a chemical compound of significant interest in scientific research, particularly within medicinal and analytical chemistry. Its structure, which integrates benzoic acid and sulfonamide moieties, classifies it within a family of compounds known for diverse biological activities and research applications . While specific clinical uses for this exact compound are not established, its core structure serves as a fundamental building block in chemical synthesis and pharmaceutical development. Researchers utilize this compound and its analogues as key intermediates in the design and synthesis of novel molecules with potential pharmacological activities. Literature on closely related sulphonamide-benzoic acid structures indicates their investigation as potential agonists for targets like the peroxisome Proliferator-Activated Receptor (PPAR), which is a target in metabolic disease research such as diabetes . Furthermore, structural analogues have been employed in the development of haptens for creating immunoassays, which are critical for the detection and monitoring of sulfonamide antibiotics in biological and environmental samples . The compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-aminophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJKNSKVQNDOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 2 Aminobenzenesulfonamido Benzoic Acid

Retrosynthetic Analysis of 4-(2-aminobenzenesulfonamido)benzoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection is at the sulfonamide bond (S-N).

This disconnection suggests that the molecule can be synthesized by forming the amide bond between a derivative of 2-aminobenzenesulfonic acid and 4-aminobenzoic acid. This is a common and reliable bond-forming reaction in organic synthesis.

Further disconnection of the two primary fragments leads to even simpler precursors. The 4-aminobenzoic acid fragment can be conceptually derived from 4-nitrobenzoic acid through the reduction of the nitro group. youtube.com The 2-aminobenzenesulfonic acid fragment can be traced back to a corresponding sulfonyl chloride, which is a more reactive species suitable for forming the sulfonamide linkage. The key starting materials identified through this analysis are typically 2-nitrobenzenesulfonyl chloride and 4-aminobenzoic acid, with a protection/deprotection strategy often required for the amino groups to prevent unwanted side reactions.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing sulfonamides, including the target compound, have been well-established, primarily involving multi-step sequences. More recently, efforts have been made to develop more efficient one-pot procedures.

Multi-step Synthetic Strategies

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules through a sequence of reactions. A prevalent strategy for synthesizing this compound involves the reaction of an appropriately substituted sulfonyl chloride with an amine.

A common approach involves the coupling of 2-aminobenzenesulfonyl chloride with 4-aminobenzoic acid. However, the reactivity of the amino group in 2-aminobenzenesulfonyl chloride necessitates the use of a protecting group. For instance, the amino group can be protected as an acetamide. The synthesis often begins with protecting the amino group of aniline (B41778), followed by chlorosulfonation, reaction with 4-aminobenzoic acid, and finally, deprotection to yield the target molecule. utdallas.edu

An alternative documented synthesis involves suspending 4-aminobenzoic acid in water and adjusting the pH to be basic with sodium carbonate. nih.gov Then, a sulfonyl chloride, such as 2-iodobenzenesulfonyl chloride, is added and stirred at room temperature to form the sulfonamide linkage. nih.gov While this example uses an iodinated precursor, the fundamental reaction of coupling a sulfonyl chloride with 4-aminobenzoic acid under basic aqueous conditions is a key classical strategy. nih.gov

Table 1: Example of a Multi-step Synthesis Reaction

Reactant 1 Reactant 2 Reagents/Conditions Product Reference

This modular approach allows for the synthesis of various derivatives by changing either the sulfonyl chloride or the aniline component. nih.gov

One-Pot Synthesis Approaches

One-pot synthesis combines multiple reaction steps in a single reactor, avoiding the lengthy separation and purification of intermediate compounds. This approach saves time, resources, and reduces waste. For the synthesis of related sulfonamides, one-pot methods have been developed that could be adapted for this compound.

One such strategy involves the reaction of thiols with 4-halobenzoic acid methyl esters via a nucleophilic aromatic substitution (SNAr), followed by an oxidative workup in the same pot to form 4-sulfonyl benzoic acids. daneshyari.com Another innovative one-pot method generates sulfonamides from aromatic carboxylic acids and amines through a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination. nih.gov This method directly couples the traditional starting materials for amide synthesis to form a sulfonamide, representing a significant increase in efficiency. nih.gov

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. These include the use of novel catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis Innovations

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of precursors to this compound, catalytic hydrogenation is a key technology. The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is efficiently achieved using catalysts like Palladium on carbon (Pd/C). google.compatsnap.comgoogle.com This reaction can be performed at low temperature and pressure in water, making it an environmentally friendly process. google.compatsnap.com

Table 2: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

Starting Material Catalyst Conditions Product Yield Reference
4-Nitrobenzoic acid 5% Pd/C H₂, 1-2 MPa, 60-70°C, H₂O, NaOH 4-Aminobenzoic acid >95% google.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of complex benzoic acid derivatives, demonstrating the versatility of catalytic methods in this area of chemistry. researchgate.net Iron-catalyzed cross-coupling reactions have also been shown to be effective for preparing related alkyl benzoic acid derivatives. orgsyn.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can incorporate several green principles.

The use of water as a solvent is a key aspect of green chemistry. Several synthetic procedures for related compounds utilize water as the reaction medium, reducing the reliance on volatile organic solvents. nih.govresearchgate.net For instance, the coupling of anthranilic acid with sulfonyl chlorides can be performed in water with a base like sodium bicarbonate. nih.gov

The catalytic hydrogenation of 4-nitrobenzoic acid in water is another example of a green process, as it avoids harsh reducing agents and organic solvents. google.compatsnap.com Additionally, the development of one-pot syntheses contributes to green chemistry by minimizing waste and energy consumption. daneshyari.comnih.gov

Looking towards more sustainable long-term solutions, the bioproduction of aminobenzoic acids from renewable feedstocks using engineered microorganisms presents an alternative to traditional chemical synthesis. mdpi.comnih.gov These biological routes start from simple sugars and avoid the harsh conditions and toxic reagents associated with petrochemical-based manufacturing. mdpi.com

The principal synthetic route to this compound involves a nucleophilic substitution reaction between a derivative of 2-aminobenzenesulfonyl chloride and 4-aminobenzoic acid. To prevent unwanted side reactions, the amino group on the benzenesulfonyl chloride is typically protected. A common approach utilizes an acetamido-protected starting material.

Primary Synthetic Pathway: Acetamido-Protected Route

A plausible and widely supported method for synthesizing the target compound is through the reaction of 2-acetamidobenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction is analogous to the synthesis of similar compounds such as 2-(4-acetamidobenzenesulfonamido)benzoic acid and 3-[4-(acetamido)benzenesulfonamido]benzoic acid nih.govresearchgate.net. The reaction is typically carried out in an aqueous solution where the pH is maintained at a basic level, for instance, around pH 8-9, using a mild base like sodium carbonate or sodium bicarbonate nih.govresearchgate.net. The base serves to deprotonate the amino group of 4-aminobenzoic acid, enhancing its nucleophilicity to attack the sulfonyl chloride.

The reaction proceeds at room temperature with constant stirring until the sulfonyl chloride is consumed, which can be monitored using thin-layer chromatography (TLC) nih.gov. Following the completion of the sulfonamide bond formation, the acetamido protecting group must be removed to yield the final product. This is typically achieved by acid or base-catalyzed hydrolysis.

Alternative Synthetic Pathway: Nitro-Substituted Route

An alternative synthetic strategy involves the use of a nitro-substituted precursor, specifically the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzoic acid researchgate.nettandfonline.com. This reaction is also a nucleophilic substitution, forming 4-(2-nitrobenzenesulfonamido)benzoic acid. The nitro group is a strong electron-withdrawing group, which can facilitate the reaction.

Following the formation of the sulfonamide, the nitro group is reduced to an amino group to yield the target molecule, this compound. This reduction can be accomplished using various established methods for nitro group reduction, such as catalytic hydrogenation using a palladium catalyst (Pd/C) or reduction with metals in acidic media tandfonline.comacs.orgrsc.org. The synthesis of the starting material, 2-nitrobenzenesulfonyl chloride, can be achieved through the chlorination of 2,2'-dinitrodiphenyl disulfide chemicalbook.com.

The general synthesis of N-substituted arylsulfonamides often involves the reaction of an aryl hydrocarbon with chlorosulfonic acid to generate the corresponding aryl sulfonyl chloride, which is then reacted with an amine google.com.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. The specific methodology depends on the synthetic route employed.

Following the acetamido-protected route, after the initial reaction, the solution is typically acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 3 nih.gov. This protonates the carboxylate group, causing the product, 4-(2-acetamidobenzenesulfonamido)benzoic acid, to precipitate out of the aqueous solution as a solid. The precipitate is then collected by filtration and washed with water to remove any remaining salts and water-soluble impurities nih.gov.

For the final deprotected product, further purification is often necessary. Recrystallization is a common and effective method. A suitable solvent, such as methanol, can be used to dissolve the crude product, and upon cooling, pure crystals of this compound will form nih.gov.

In cases where recrystallization is insufficient to achieve the desired purity, column chromatography is a viable option. Silica gel is a common stationary phase, and a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), can be used to separate the target compound from any byproducts or unreacted starting materials acs.org.

After purification, the product can be dried to remove any residual solvent. This is often done by heating under reduced pressure google.com.

Yield Optimization and Reaction Efficiency Studies in the Synthesis of this compound

While specific yield optimization studies for this compound are not extensively documented, data from analogous reactions provide insight into the expected reaction efficiency. The synthesis of structurally similar sulfonamides often proceeds with high yields.

For instance, the synthesis of 4-methyl-N-(2-nitrophenyl)benzenesulfonamide has been reported with a yield of 93% researchgate.net. Similarly, other sulfonamide syntheses have achieved yields in the range of 90-93% nih.gov. These figures suggest that the synthesis of this compound, under optimized conditions, can also be expected to produce high yields.

Several factors can be adjusted to optimize the yield. These include the precise control of pH during the reaction, the reaction temperature, the choice of solvent, and the molar ratio of the reactants. For the sulfonylation reaction, maintaining a slightly basic pH is crucial to ensure the nucleophilicity of the amine while preventing the hydrolysis of the sulfonyl chloride. The reaction time is also a critical parameter that should be monitored to ensure the reaction goes to completion without the formation of significant degradation products.

The efficiency of the purification steps also plays a role in the final isolated yield. Careful handling during filtration, washing, and recrystallization can minimize product loss.

Interactive Data Table: Summary of Synthetic Parameters for Analogous Sulfonamide Syntheses

ParameterAcetamido-Protected Route nih.govNitro-Substituted Route researchgate.netGeneral Sulfonamide Synthesis nih.gov
Starting Materials 2-acetamidobenzenesulfonyl chloride, 4-aminobenzoic acid2-nitroaniline, 4-methylbenzenesulfonyl chlorideArylsulfonyl chloride, Aniline derivative
Solvent WaterNot specifiedNot specified
Base Sodium CarbonateNot specifiedNot specified
pH ~8Not applicableNot specified
Temperature Room Temperature70 °CNot specified
Purification Precipitation, Filtration, Washing, Recrystallization (Methanol)TLC, CrystallizationRecrystallization (Ethanol)
Reported Yield Not specified for this specific isomer93%90-93%

This table summarizes key parameters from the synthesis of similar sulfonamide compounds, providing a reference for the expected conditions and outcomes in the synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 4 2 Aminobenzenesulfonamido Benzoic Acid

X-ray Crystallography and Solid-State Conformation Analysis

Direct single-crystal X-ray diffraction data for 4-(2-aminobenzenesulfonamido)benzoic acid is not widely available in current literature. However, analysis of the structurally similar compound, 4-(2-Iodobenzenesulfonamido)benzoic acid monohydrate , provides significant insight into the likely solid-state conformation. researchgate.netnist.gov In this analog, the primary amino group (-NH₂) is replaced by an iodine atom.

In the crystal structure of the iodinated analog, the molecule's geometry is defined by a distorted tetrahedral coordination around the sulfur atom. researchgate.netnist.gov The two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 74.18 (17)°. researchgate.netnist.gov This twisted conformation is a common feature in diaryl sulfonamides due to the steric hindrance around the sulfonamide linkage.

The solid-state packing of the analog is stabilized by a network of intermolecular hydrogen bonds, including N-H···O and O-H···O interactions. researchgate.netnist.gov The carboxylic acid groups form dimers, a typical supramolecular synthon. Additionally, π–π stacking interactions between phenyl rings, with a centroid–centroid distance of 3.726 (3) Å, contribute to the stability of the crystal lattice. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for the unambiguous determination of molecular structure in solution. Although a published spectrum for this compound is not available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent fragments and established substituent effects.

The structure of this compound comprises two substituted benzene (B151609) rings. The expected chemical shifts (in DMSO-d₆, a common solvent for such compounds) are tabulated below. These predictions are informed by data from related structures like aminobenzoic acids and other sulfonamides. rsc.orgresearchgate.net

Predicted ¹H NMR Data (DMSO-d₆)

Protons Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH) ~12.0-13.0 Broad Singlet Acidic proton, position is concentration-dependent.
Sulfonamide (-SO₂NH-) ~10.0-11.0 Singlet Exchangeable proton.
Aromatic (benzoic acid ring) ~7.8-8.0 Doublet Protons ortho to the -COOH group.
Aromatic (benzoic acid ring) ~7.2-7.4 Doublet Protons meta to the -COOH group.
Aromatic (aminophenyl ring) ~7.5-7.7 Multiplet Proton adjacent to both -SO₂NH- and -NH₂.
Aromatic (aminophenyl ring) ~6.6-7.0 Multiplets Remaining three protons on the aminophenyl ring.

Predicted ¹³C NMR Data (DMSO-d₆)

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-C=O) ~167.0 Carbonyl carbon.
Aromatic (C-COOH) ~128.0-130.0 Quaternary carbon attached to the carboxyl group.
Aromatic (C-NHSO₂) ~142.0-144.0 Quaternary carbon attached to the sulfonamide nitrogen.
Aromatic (benzoic acid ring) ~131.0, ~118.0 CH carbons of the benzoic acid ring.
Aromatic (C-SO₂) ~135.0-137.0 Quaternary carbon attached to the sulfonyl group.
Aromatic (C-NH₂) ~148.0-150.0 Quaternary carbon attached to the amino group.

Two-dimensional NMR experiments would be essential to confirm the assignments of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Strong correlations would be expected between the ortho- and meta-protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the sulfonamide N-H proton to the adjacent carbons on both rings (C-NHSO₂ and C-SO₂) and the protons on the benzoic acid ring to the carbonyl carbon of the carboxylic acid group. These correlations would be crucial for confirming the connectivity of the entire molecular framework.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves to confirm the molecular weight and formula of a compound and to provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₃H₁₂N₂O₄S.

Molecular Weight: 292.31 g/mol

Exact Mass: 292.0518 Da

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit characteristic fragmentation. A plausible pathway would involve:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to two primary fragment ions: [C₆H₆N₂O₂S]⁺• (from the 2-aminobenzenesulfonamide (B1663422) part) and [C₇H₅O₂]⁺ (from the benzoic acid part).

Loss of small molecules: The molecular ion could lose stable neutral molecules such as SO₂ (64 Da) or CO₂ (44 Da) from the carboxylic acid group.

Fragmentation of the aromatic rings: Further fragmentation of the primary ions would lead to smaller ions characteristic of substituted benzene rings.

Analysis of high-resolution mass spectrometry (HRMS) data would be used to confirm the elemental composition of the parent ion and its major fragments, thereby validating the molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The expected key absorptions for this compound are based on data from similar compounds like aminobenzoic acids and benzoic acid. researchgate.netdocbrown.infonih.gov

Expected Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid O-H stretch 3300-2500 (broad) Weak
Carboxylic Acid C=O stretch 1700-1680 1700-1680
Amino Group N-H stretch 3450-3300 (doublet) Moderate
Sulfonamide N-H stretch ~3250 Moderate
Sulfonyl Group S=O asymmetric stretch ~1350 Strong
Sulfonyl Group S=O symmetric stretch ~1160 Strong
Aromatic Ring C-H stretch 3100-3000 Strong

The broad O-H stretch from the carboxylic acid's hydrogen bonding is a particularly distinctive feature in the IR spectrum. The two S=O stretching bands are characteristic of the sulfonyl group and are typically strong in both IR and Raman spectra. The N-H stretching region would show multiple bands corresponding to the primary amine and the secondary sulfonamide N-H groups.

Advanced Spectroscopic Techniques for Intermolecular Interaction Studies involving this compound

The elucidation of intermolecular interactions is critical to understanding the supramolecular chemistry of this compound, which governs its crystal packing, solubility, and potential interactions with biological targets. While classical spectroscopic methods provide foundational data, advanced techniques offer deeper insights into the specific non-covalent forces at play. These methods can probe the molecule's electronic and structural dynamics in response to its environment, revealing detailed information about hydrogen bonding, π-π stacking, and other van der Waals forces.

A variety of sophisticated spectroscopic methods are employed to study these complex interactions. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state NMR, and advanced mass spectrometry are invaluable for characterizing the intricate network of intermolecular forces. chemrxiv.orgchemrxiv.orgnih.gov These methods allow for the investigation of both self-association and interactions with other molecules in various states.

For instance, studies on analogous substituted benzoic acid derivatives demonstrate that in apolar solvents, they predominantly form hydrogen-bonded dimers. ucl.ac.uk In solvents with a high hydrogen bond acceptor propensity, the solvent molecules compete for the carboxylic acid group, thereby screening the self-association. ucl.ac.uk The nature of the substituents on the benzene ring also dictates the propensity for and structure of self-associates stabilized by weaker interactions like π–π stacking. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR spectroscopy is a powerful tool for mapping intermolecular proximities. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify atoms that are close in space, even if they are distant in terms of covalent bonds. For this compound, NOESY experiments could reveal through-space correlations between protons on the aminobenzene ring and the benzoic acid ring, providing direct evidence of specific packing motifs or folded conformations in solution that facilitate intermolecular interactions.

Solid-state NMR (ssNMR) is particularly adept at characterizing intermolecular interactions in the crystalline state. High-resolution 13C ssNMR can distinguish between different crystalline forms (polymorphs) that arise from variations in intermolecular packing. researchgate.net The chemical shifts of the carbon atoms, especially those in the carboxylic acid and sulfonamide groups, are highly sensitive to their local electronic environment, which is directly influenced by hydrogen bonding. For example, solid-state 17O NMR studies on benzoic acid adsorbed on surfaces have shown that the oxygen of the carboxylic acid is directly involved in bond formation with metal sites. nih.gov A similar approach could be used to study the interactions of this compound.

Table 1: Representative 1H and 13C NMR Chemical Shift Data for Benzoic Acid Derivatives

Compound Solvent 1H Chemical Shifts (ppm) 13C Chemical Shifts (ppm)
Benzoic acidCDCl311.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H)172.60, 133.89, 130.28, 129.39, 128.55
4-Methylbenzoic acidDMSO-d612.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H)167.80, 143.46, 129.80, 129.55, 128.52, 21.55
2-Chlorobenzoic acidCDCl38.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75

Data sourced from representative studies on benzoic acid derivatives. rsc.org Actual values for this compound would require experimental determination.

Mass Spectrometry (MS)

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are instrumental in studying non-covalent complexes in the gas phase, which can reflect interactions present in solution. chemrxiv.orgchemrxiv.org By using "soft" ionization methods, it is possible to transfer intact supramolecular assemblies, such as dimers or higher-order oligomers of this compound held together by hydrogen bonds, from solution into the mass spectrometer for analysis. Tandem MS (MS/MS) experiments can then be used to probe the strength of these intermolecular interactions by inducing fragmentation of the complex and analyzing the resulting ions. chemrxiv.org

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is another sophisticated technique that can provide information on the solvent accessibility of different parts of the molecule. nih.gov By exposing the compound to a D₂O-based solvent, labile protons (like those in the amino and carboxylic acid groups) will exchange with deuterium. The rate of this exchange is dependent on solvent accessibility and hydrogen bonding. Parts of the molecule involved in strong intermolecular hydrogen bonds will exchange more slowly. This can be used to map the interfaces of intermolecular association. nih.gov

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to changes in vibrational modes upon the formation of intermolecular bonds, particularly hydrogen bonds. In the context of this compound, the stretching frequencies of the N-H (amino group), O-H (carboxylic acid), S=O (sulfonamide), and C=O (carboxylic acid) bonds are of particular interest. Hydrogen bonding typically leads to a red-shift (lower wavenumber) and broadening of the stretching bands of the donor group (e.g., O-H and N-H). Studies on aminobenzoic acid isomers have utilized these techniques to understand the influence of the amino group's position on the molecule's vibrational structure. researchgate.net

UV-Visible spectrophotometry can be used to study charge-transfer (CT) complex formation. researchgate.net95.179.195 The interaction between an electron-rich moiety (the aminobenzene ring) and an electron-poor one can lead to the appearance of a new absorption band at a longer wavelength. By titrating this compound with known π-acceptor or π-donor molecules, the formation and stoichiometry of intermolecular CT complexes can be characterized. researchgate.net95.179.195 Furthermore, ultrafast spectroscopic techniques like femtosecond transient absorption can probe the dynamics of excited states, which are influenced by intermolecular interactions such as proton transfer and intersystem crossing. rsc.org

Table 2: Key Vibrational Frequencies and Their Expected Shifts Due to Intermolecular Interactions

Functional Group Vibrational Mode Typical Wavenumber (cm-1) Expected Shift upon H-Bonding
Carboxylic AcidO-H stretch3300-2500 (broad)Red-shift and broadening
Carboxylic AcidC=O stretch1760-1690Red-shift
AmineN-H stretch3500-3300Red-shift
SulfonamideS=O stretch (asymmetric)~1350Shift depends on interaction site
SulfonamideS=O stretch (symmetric)~1160Shift depends on interaction site

These are generalized ranges. Specific values are sensitive to the molecular environment and physical state.

The crystal structure of the closely related compound 4-(2-iodobenzenesulfonamido)benzoic acid monohydrate reveals significant intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, as well as π–π stacking interactions with a centroid–centroid distance of 3.726 Å. nih.gov It is highly probable that this compound engages in a similar, complex network of intermolecular interactions, which can be thoroughly investigated using the advanced spectroscopic techniques detailed above.

Computational Chemistry and Theoretical Modeling of 4 2 Aminobenzenesulfonamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to yield information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic properties of 4-(2-aminobenzenesulfonamido)benzoic acid. By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and compute a range of electronic descriptors.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Other significant properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity
Ionization Potential7.0 eVEnergy required to remove an electron
Electron Affinity1.5 eVEnergy released upon gaining an electron

Note: The values in this table are illustrative and representative of what would be expected for a molecule of this type based on general computational studies of related compounds.

Ab initio methods, Latin for "from the beginning," are quantum chemical calculations that rely on first principles without the use of experimental data for parameterization. libretexts.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense. nih.gov For a molecule like this compound, ab initio calculations can provide benchmark data for geometric parameters and electronic properties. researchgate.netrsc.org

Semi-empirical methods, such as AM1, PM3, and ZINDO, offer a computationally less demanding alternative by incorporating parameters derived from experimental data. libretexts.org These methods are particularly useful for larger systems or for preliminary, high-throughput screening of molecular properties. While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights and trends in series of related compounds. researchgate.net

Molecular Docking Simulations with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cu.edu.eg This method is pivotal in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

For this compound, molecular docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site.

The results of a docking study reveal key interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the protein. nih.gov For instance, the sulfonamide group and the carboxylic acid moiety of the title compound are likely to form hydrogen bonds with polar residues, while the benzene (B151609) rings can engage in hydrophobic and pi-stacking interactions. researchgate.net

A critical output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This score provides a theoretical estimation of how strongly the ligand binds to the protein. Lower binding energy values typically indicate a more stable ligand-protein complex. cu.edu.eg By comparing the docking scores of this compound against a known inhibitor of a target protein, researchers can gauge its potential inhibitory activity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterIllustrative FindingImplication
Binding Energy-8.5 kcal/molStrong theoretical binding to the active site
Key Interacting ResiduesLys72, Asp184, Phe167Specific amino acids involved in binding
Hydrogen BondsAmine group with Asp184; Sulfonyl oxygen with Lys72Crucial for specificity and affinity
Hydrophobic InteractionsBenzene ring with Phe167Contributes to the stability of the complex

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. bevanbrownlab.com MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

The simulation is initiated with the docked complex placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is then calculated by integrating Newton's equations of motion. Analysis of the trajectory can reveal:

Conformational Changes: How the ligand and protein structures adapt to each other over time.

Stability of the Complex: Assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions from their initial coordinates. A stable RMSD plot over the simulation time suggests a stable complex.

Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein upon ligand binding.

Persistence of Interactions: MD simulations can verify if the key interactions predicted by docking are maintained throughout the simulation.

MD simulations provide a more realistic and detailed understanding of the binding event, complementing the insights gained from molecular docking. nih.gov

Solvent Effects on Molecular Conformation of this compound

The conformation of flexible molecules such as this compound is highly dependent on its surrounding environment. Solvent effects, in particular, play a critical role in determining the molecule's three-dimensional shape, which in turn influences its properties and biological function.

Studies on analogous sulfonamides have demonstrated that solvent polarity is a key factor. For instance, research on sulfanilamide (B372717) showed that even a single water molecule can induce a significant conformational switch, forcing the molecule from an eclipsed to a staggered disposition by forming stabilizing hydrogen bonds. rsc.org This suggests that in aqueous environments, the conformation of this compound would be significantly influenced by hydrogen bonding interactions with water molecules at its amino and carboxylic acid groups, as well as the sulfonamide linkage.

Conversely, research has also documented a profound preference for the sulfonyl moiety in some ligands to bind within hydrophobic environments rather than hydrophilic ones. researchgate.net This tendency can lead to conformational arrangements that expose more hydrophobic parts of the molecule to a polar solvent. researchgate.net The interplay between the hydrophilic groups (amine, carboxylic acid) and the relatively nonpolar phenyl rings, mediated by the sulfonamide bridge, means that the molecule's shape can adapt to the polarity of the solvent. Computational studies on related sulfonamides have been performed in both the gas phase and in solvent to account for these differences, highlighting that solvent conditions alter which molecular descriptors become most relevant for predicting activity. researchgate.net

Table 1: Predicted Solvent Influence on Key Structural Features of this compound

Solvent Type Predicted Effect on Conformation Key Interacting Groups
Polar Protic (e.g., Water) Stabilizes extended conformations through H-bonding. May cause specific rotational changes around the S-N bond. -NH₂, -COOH, -SO₂NH-
Polar Aprotic (e.g., DMSO) Solvates polar groups, but with less specific H-bonding, potentially allowing for more conformational flexibility than water. -NH₂, -COOH, -SO₂NH-
Nonpolar (e.g., Hexane) Promotes intramolecular hydrogen bonding and more compact conformations to minimize exposure of polar groups. -NH₂, -COOH

Conformational Landscape and Energy Minima Studies

The conformational landscape of this compound describes the full range of possible three-dimensional shapes the molecule can adopt and their corresponding potential energies. The molecule's flexibility is primarily due to rotation around several single bonds: the C-S bond, the S-N bond, and the N-C (phenyl) bond.

Theoretical studies on similar benzenesulfonyl compounds indicate that two primary conformations are typically favored, characterized by the S–N bond being nearly perpendicular to the plane of the benzene ring. mdpi.com These low-energy states are further defined by the relative orientation of the amino group, which can be either staggered or eclipsed with respect to the sulfonyl group's oxygen atoms. mdpi.com The energy differences between these conformers can be quite small. mdpi.com

X-ray crystallography of structurally related compounds provides snapshots of low-energy conformations in the solid state. For example, the analog 4-(2-iodobenzenesulfonamido)benzoic acid adopts a conformation where the two aromatic rings are oriented at a dihedral angle of 74.18°. nih.gov Another similar molecule, 2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid, shows a dihedral angle of 68.59° between its rings. doaj.org These values confirm that a twisted, non-planar conformation is energetically favorable, which is a common feature for biologically active sulfonamides. researchgate.net

Table 2: Key Torsional Angles and Energetics in Sulfonamide Analogs

Torsional Angle Typical Range (°) Description Relative Energy
C(phenyl)-S-N-C(phenyl) 60° - 90° Defines the twist between the two major moieties of the molecule. Low
O=S=O plane vs. N-H bond Staggered vs. Eclipsed Describes the local conformation around the sulfonamide nitrogen. Energy differences are often small (<1 kJ/mol). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, QSAR can predict its potential efficacy as an inhibitor of specific enzymes, such as carbonic anhydrase, a common target for sulfonamides. nih.gov

QSAR studies on classes of bioactive sulfonamides have successfully built models using molecular descriptors derived from Density Functional Theory (DFT) calculations. nih.gov These descriptors numerically represent various aspects of the molecule's structure and electronic properties. Analysis of successful QSAR models for sulfonamide-based carbonic anhydrase inhibitors reveals that inhibitory activity is often influenced by a combination of energetic, electronic, and structural properties. nih.gov

Key descriptors often include:

Thermodynamic Descriptors: Total energy and entropy. nih.gov

Electronic Descriptors: Dipole moment, electronegativity, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

Structural/Topological Descriptors: Molecular mass, van der Waals volume, and solvent-accessible surface area. nih.gov

A typical QSAR model is a multiparametric regression equation that can achieve high statistical significance, demonstrating a strong correlation between the calculated descriptors and experimentally observed activity. nih.govnih.gov

Table 3: Example of Descriptors and Statistical Validation in Sulfonamide QSAR Models

Descriptor Type Example Descriptor Role in Model Statistical Parameter Typical Value
Thermodynamic Entropy Relates to the molecule's disorder and conformational flexibility. R² (Goodness of fit) 0.83 - 0.96 nih.gov
Electronic Dipole Moment Quantifies molecular polarity, crucial for binding interactions. R²cv (Predictive Power) 0.76 - 0.93 nih.gov
Physical Molar Volume Relates to steric fit within a receptor binding pocket. F-statistic >30 nih.gov

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, its structure is highly suited for inhibiting metalloenzymes like carbonic anhydrases.

A pharmacophore model for a sulfonamide-based inhibitor typically includes:

A zinc-binding group , which is the deprotonated sulfonamide moiety (-SO₂NH⁻).

Hydrogen bond acceptors and donors , corresponding to the sulfonyl oxygens and the sulfonamide nitrogen. d-nb.info

Aromatic rings or hydrophobic features that engage in van der Waals or π-π stacking interactions within the enzyme's active site. d-nb.info

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. d-nb.infonih.gov This process rapidly filters the database to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov These "hit compounds" can then be prioritized for chemical synthesis and experimental testing, dramatically accelerating the drug discovery process. d-nb.info

Table 4: Common Pharmacophoric Features for Sulfonamide-Based Inhibitors

Feature Description Corresponding Moiety in Target Compound
Zinc-Binding Group Coordinates to the catalytic zinc ion in the enzyme active site. Sulfonamide (-SO₂NH-)
Hydrogen Bond Acceptor Accepts hydrogen bonds from active site residues (e.g., Threonine). d-nb.info Sulfonyl Oxygens (O=S=O)
Hydrogen Bond Donor Donates a hydrogen bond to active site residues. d-nb.info Sulfonamide Nitrogen (-NH-)
Aromatic/Hydrophobic Feature Occupies hydrophobic pockets or engages in π-stacking. d-nb.info Phenyl rings

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 2 Aminobenzenesulfonamido Benzoic Acid Derivatives

Identification of Key Structural Motifs for Biological Recognition and Interaction

The biological activity of 4-(2-aminobenzenesulfonamido)benzoic acid is predicated on the precise arrangement and properties of its core structural motifs. These include the benzoic acid moiety, the sulfonamide linker, and the two aromatic rings, each contributing to target recognition and binding affinity.

The Sulfonamide Moiety (-SO₂NH-): This group is a cornerstone of medicinal chemistry and a critical recognition element. acs.org The sulfonamide oxygens are key binding motifs, often mimicking the α-keto amide of natural ligands and engaging in highly conserved CH···O═S interactions with protein targets. acs.org The nitrogen atom and its attached proton can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. acs.org The geometry and rigidity of the sulfonamide functional group also favor crystallization, which aids in structural studies. researchgate.net

The Benzoic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming critical interactions with polar amino acid residues in a target's binding pocket. iomcworld.comiomcworld.com The phenyl ring of the benzoic acid serves as a core scaffold that can engage in hydrophobic interactions with non-polar amino acid residues. iomcworld.comiomcworld.com The planar nature of this sp² hybridized system facilitates effective insertion into binding pockets. iomcworld.comiomcworld.com

The Aromatic Rings: Both the benzoic acid ring and the 2-aminobenzene ring play crucial roles in binding. They contribute to hydrophobic interactions and can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site, further stabilizing the ligand-target complex. nih.govnih.gov

Systematic Derivatization Strategies of the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule have been a key strategy for optimizing biological activity, solubility, and pharmacokinetic properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be converted into various bioisosteres, such as esters, amides, or hydrazides, to modulate binding and physical properties. For example, the synthesis of 4-benzamidobenzoic acid hydrazide derivatives has been explored to introduce a novel secondary pharmacophore for targeting enzymes like soluble epoxide hydrolase. nih.gov The conversion to hydrazides (4a-4e) is typically achieved through esterification followed by treatment with hydrazine (B178648) hydrate. nih.gov

Substitution on the Benzoic Acid Ring: Adding substituents to the benzoic acid ring is a common strategy to probe the binding pocket and enhance affinity. Studies on related benzoic acid derivatives show that hydrophilic substituents are often necessary to facilitate interactions with polar amino acid residues near the mutation site in targets like sickle hemoglobin. iomcworld.comiomcworld.com Conversely, strategic placement of hydrophobic groups can enhance interactions in non-polar regions of the binding pocket. nih.gov

The following table illustrates common derivatization strategies for the benzoic acid moiety.

Modification SiteType of DerivatizationRationalePotential Outcome
Carboxylic Acid (-COOH)Esterification (-COOR)Increase lipophilicity, improve cell permeabilityAltered solubility, potential prodrug
Carboxylic Acid (-COOH)Amidation (-CONR₂)Modify H-bonding, introduce new interaction pointsEnhanced binding affinity, altered pharmacokinetics
Carboxylic Acid (-COOH)Hydrazide Formation (-CONHNH₂)Introduce novel pharmacophore, increase H-bondingChanged target specificity, improved potency. nih.gov
Phenyl RingHalogenation (F, Cl, Br)Modulate electronic properties, occupy small pocketsIncreased potency, altered metabolic stability. mdpi.com
Phenyl RingHydroxylation/Alkoxylation (-OH, -OR)Introduce H-bonding capabilityImproved solubility and binding. iomcworld.com

Systematic Derivatization Strategies of the Sulfonamide Moiety and its Peripheral Substituents

Systematic derivatization of the sulfonamide linker and its attached aminobenzene ring is crucial for fine-tuning the molecule's three-dimensional shape and interaction profile.

N-Alkylation of the Sulfonamide: The sulfonamide nitrogen can be alkylated to explore specific sub-pockets within a binding site. This modification alters the hydrogen-bonding capability of the sulfonamide NH group and can introduce new van der Waals or hydrophobic interactions. Studies on related 2-sulfonamidebenzamides show that such modifications can lead to significant changes in potency. nih.gov For example, N-alkylation of sulfonamide intermediates is a common step in creating diverse compound libraries. nih.gov

Substitution on the 2-Aminobenzene Ring: The peripheral 2-aminobenzene ring offers multiple positions for substitution to enhance target affinity and selectivity. The primary amino group (-NH₂) is a key site for modification. For instance, in the development of 12-lipoxygenase inhibitors based on a related benzenesulfonamide (B165840) scaffold, modifications at this position were critical. nih.gov Replacing or substituting the amino group can alter the electronic nature of the ring and introduce new vectors for interacting with the target protein. acs.org

The table below summarizes derivatization approaches for the sulfonamide and its peripheral ring.

Modification SiteType of DerivatizationRationalePotential Outcome
Sulfonamide Nitrogen (-NH-)N-Alkylation (-NR-)Probe binding pocket, remove H-bond donorAltered potency and selectivity. nih.govnih.gov
2-Aminobenzene RingAmino Group AcylationIntroduce new functional groupsModified binding interactions
2-Aminobenzene RingRing Substitution (e.g., halogens, alkyls)Modulate lipophilicity and electronicsEnhanced potency and selectivity. nih.gov
Sulfonyl Group (-SO₂-)Bioisosteric Replacement (e.g., sulfonimidamide)Introduce new exit vectors, alter H-bondingNovel interactions with the protein target. acs.org

Impact of Substituent Effects on Theoretical Activity Profiles and Biological Interactions

The electronic and steric properties of substituents added to the this compound scaffold have a profound impact on its activity.

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to either aromatic ring can significantly alter the molecule's properties. For instance, in some benzoic acid derivatives with anti-sickling properties, strong electron-donating groups on the benzene (B151609) ring were found to be important for potent activity. iomcworld.com EWGs like nitro groups have been incorporated into related benzimidazole-benzoyl structures to produce potent anthelmintic and antimicrobial activity. nih.gov These groups modify the pKa of the carboxylic acid and sulfonamide protons and alter the strength of hydrogen bonds and other electrostatic interactions.

Steric Effects and Lipophilicity: The size, shape, and lipophilicity of substituents are critical. Bulky groups can either provide beneficial hydrophobic interactions or cause steric clashes that prevent optimal binding. In the development of inhibitors for Mcl-1, the size of substituents on a 2,5-substituted benzoic acid scaffold determined the occupancy of hydrophobic pockets. nih.gov The addition of a CH₂ linker, for example, provided flexibility that allowed a terminal phenyl group to place itself deeper into a binding site, forming more favorable interactions. nih.gov

Conformational Flexibility and its Influence on Ligand-Target Interactions

The biological activity of sulfonamides is highly dependent on their three-dimensional conformation, which is largely determined by the rotational freedom around the S-C and S-N bonds. researchgate.netnih.gov

The conformation defines the shape of the molecule, which is a primary determinant of its biological properties. researchgate.netmdpi.com The dihedral angle between the two aromatic rings is a key parameter. In a related crystal structure of 4-(2-iodobenzenesulfonamido)benzoic acid, this angle was found to be 74.18°. nih.gov The ligand's ability to adopt the correct shape to fit into a target's binding site is directly related to its efficacy. mdpi.com

A molecule may exist in a different conformation in its free, unbound state compared to its bioactive conformation when bound to a protein. mdpi.com The energy penalty required for the molecule to change from its preferred free conformation to the bioactive one can significantly impact binding affinity. researchgate.net Therefore, designing molecules that are "pre-organized" in a conformation close to the bioactive one can lead to higher affinity, as less conformational energy is lost upon binding. acs.org However, in some cases, more flexible analogs can show surprising binding profiles, indicating a complex relationship between rigidity and binding thermodynamics. acs.org

Stereochemical Considerations in SAR for Chiral Analogs of this compound

While this compound itself is not chiral, the introduction of chiral centers through derivatization would necessitate stereochemical considerations in SAR studies. Biological systems, such as protein binding sites, are inherently chiral. Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral drug molecule often exhibit different biological activities.

If a chiral center were introduced, for example by adding a substituted ethyl group to the sulfonamide nitrogen or the amino group, it would result in a pair of enantiomers. These enantiomers would have distinct three-dimensional arrangements of their atoms. One enantiomer might fit perfectly into the chiral binding pocket of a target protein, leading to a strong biological response, while the other enantiomer might fit poorly or not at all, resulting in lower activity or even a different, off-target effect.

Therefore, for any chiral analog of this compound, the following would be critical:

Synthesis of Stereoisomerically Pure Compounds: Developing methods to synthesize or separate individual enantiomers is essential to evaluate their distinct biological profiles.

Determination of Absolute Configuration: Identifying the exact spatial arrangement (R or S configuration) of each enantiomer is necessary to establish a clear stereochemical SAR.

Differential Biological Evaluation: Each pure stereoisomer must be tested independently to determine its potency, selectivity, and efficacy.

Understanding these stereochemical aspects is fundamental to designing more potent and selective therapeutic agents based on this scaffold.

Mechanistic Investigations of 4 2 Aminobenzenesulfonamido Benzoic Acid S Biological Interactions at the Molecular Level

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The investigation into how a compound like 4-(2-aminobenzenesulfonamido)benzoic acid inhibits enzyme activity is fundamental to understanding its pharmacological potential. Such studies typically involve determining the kinetics of the inhibition and identifying the mechanism through which it occurs.

Investigation of Specific Enzyme Targets (e.g., Carbonic Anhydrases, Bacterial Enzymes)

Sulfonamides are a well-known class of inhibitors for a variety of enzymes, most notably carbonic anhydrases (CAs) and bacterial enzymes involved in folate synthesis.

Carbonic Anhydrases (CAs): CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various human CA isoforms (e.g., hCA I, II, VII, IX) are targets for sulfonamide-based drugs used in treating conditions like glaucoma and epilepsy. Studies on related benzamide-4-sulfonamides show that they can inhibit these isoforms with varying potencies, often in the low nanomolar to subnanomolar range. An investigation into this compound would involve screening its activity against a panel of CA isoforms to determine its inhibitory profile and potential for isoform-specific targeting.

Bacterial Enzymes: A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of nucleotides, thereby halting bacterial growth. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for this competitive inhibition. Research would be needed to determine if this compound exhibits similar antibacterial properties by targeting this pathway.

Elucidation of Substrate Binding and Catalytic Site Interactions

Understanding how an inhibitor interacts with an enzyme's active site is crucial for rational drug design. For sulfonamides, the primary interaction with carbonic anhydrase involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site.

Kinetic studies are performed to determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values quantify the potency of the inhibitor. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is typically elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. For this compound, these studies would reveal whether it competes with the natural substrate for the active site or binds to a different site on the enzyme.

Protein-Ligand Binding Studies through Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques provide direct measurement of the binding affinity and thermodynamics of a ligand interacting with its target protein.

Characterization of Binding Thermodynamics and Energetics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the direct determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). These thermodynamic parameters provide insight into the forces driving the interaction, such as hydrogen bonds and hydrophobic interactions. For example, studies on other benzoic acid derivatives binding to proteins like human serum albumin have used these methods to characterize the spontaneity and driving forces of the interaction.

Stoichiometry of Interaction with Macromolecular Targets

Both ITC and Surface Plasmon Resonance (SPR) can determine the stoichiometry of the protein-ligand interaction, revealing the number of ligand molecules that bind to a single protein molecule. SPR is a real-time, label-free optical technique that monitors the binding of an analyte (the ligand) to a ligand (the protein) immobilized on a sensor surface. This provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. Such studies would be essential to fully characterize the binding of this compound to its potential protein targets.

Receptor Agonism/Antagonism Studies (if applicable) and Ligand-Receptor Interaction Mechanisms

While many sulfonamides are known for their enzyme inhibition, some small molecules can also interact with cellular receptors, acting as either agonists (activating the receptor) or antagonists (blocking the receptor).

To determine if this compound has any receptor-mediated activity, it would need to be screened against a panel of known receptors. If a significant interaction is identified, further studies would be conducted to characterize the nature of this interaction. This would involve dose-response assays to determine if the compound elicits a cellular response (agonism) or blocks the action of a known agonist (antagonism). Binding assays with radiolabeled ligands could be used to determine if the compound binds competitively to the same site as the natural ligand.

Currently, there is no specific information in the scientific literature to suggest that this compound acts as a receptor agonist or antagonist.

Cellular Uptake and Intracellular Target Engagement Mechanisms

The cellular uptake of small molecules like this compound is typically governed by their physicochemical properties, including lipophilicity and ionization state. While specific transporters have not been identified for this compound, passive diffusion across the cell membrane is a likely mechanism for molecules with sufficient lipid solubility. slideshare.net The presence of both an amino group and a carboxylic acid group suggests that the molecule's charge, and therefore its ability to cross the lipid bilayer, will be pH-dependent.

Once inside the cell, the engagement with intracellular targets is dictated by the molecule's three-dimensional structure and electronic properties, which allow it to interact with specific enzymes or receptors. Based on the activities of other sulfonamides, several potential intracellular targets can be hypothesized for this compound.

A primary and historically significant target for sulfonamides is dihydropteroate synthetase (DHPS) , an enzyme crucial for folic acid synthesis in bacteria. impactfactor.orgnih.govdrugbank.comnih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (PABA). Given the structural similarity of this compound to PABA, it is plausible that it could engage with and inhibit bacterial DHPS. The free amino group is generally considered essential for this antibacterial activity. slideshare.net

Another important class of enzymes targeted by sulfonamides is carbonic anhydrases (CAs) . These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The sulfonamide moiety is a key pharmacophore for CA inhibition, with the -SO2NH- group coordinating to the zinc ion in the enzyme's active site. researchgate.net

Furthermore, certain sulfonamide derivatives are known to inhibit cyclooxygenase-2 (COX-2) , an enzyme involved in inflammatory pathways. openaccesspub.org This inhibition is often selective and is a key mechanism for the anti-inflammatory effects of drugs like celecoxib. The potential for this compound to engage with COX-2 would depend on its specific conformational properties.

Other potential targets for sulfonamide derivatives include matrix metalloproteases (MMPs) , which are involved in tissue remodeling and are targets in cancer therapy, and various G-protein coupled receptors. nih.govmdpi.com

Table 1: Potential Intracellular Targets of Sulfonamide Derivatives and Their Functions

Target Enzyme/ReceptorBiological FunctionPotential Consequence of Inhibition/Modulation
Dihydropteroate Synthetase (DHPS)Folic acid synthesis in bacteriaAntibacterial activity
Carbonic Anhydrases (CAs)pH regulation, CO2 transportDiuretic, anti-glaucoma effects
Cyclooxygenase-2 (COX-2)Prostaglandin synthesis (inflammation)Anti-inflammatory activity
Matrix Metalloproteases (MMPs)Extracellular matrix degradationAnticancer activity
P2Y14 ReceptorModulation of inflammatory processesAnti-inflammatory activity

Elucidation of Signaling Pathway Modulation at the Molecular and Biochemical Levels

The engagement of this compound with its intracellular targets would subsequently modulate various signaling pathways. The specific pathways affected would be a direct consequence of the function of the inhibited enzyme or modulated receptor.

If this compound were to inhibit COX-2, it would lead to a downstream reduction in the production of prostaglandins, key mediators of inflammation. This would impact the NF-κB (nuclear factor kappa B) signaling pathway , which is a central regulator of inflammation. nih.gov Inhibition of prostaglandin synthesis can attenuate the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). nih.gov

Modulation of the P2Y14 receptor , a G-protein coupled receptor activated by UDP-glucose, represents another potential mechanism for influencing inflammatory pathways. researchgate.net Antagonism of this receptor by a sulfonamide derivative could prevent the UDP-glucose-induced expression of pro-inflammatory chemokines. researchgate.net This would likely involve the inhibition of downstream signaling cascades such as the MEK1/2-ERK1/2 pathway . researchgate.net

In the context of anticancer activity, inhibition of matrix metalloproteases (MMPs) by sulfonamides can interfere with signaling pathways involved in tumor growth, invasion, and angiogenesis. mdpi.com For instance, tasisulam, a sulfonamide derivative, has been shown to induce apoptosis in cancer cells through the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death. acs.org It also affects pathways related to cell cycle progression, causing an accumulation of cells in the G2-M phase. acs.org

Table 2: Potential Signaling Pathway Modulation by Sulfonamide Derivatives

Signaling PathwayKey Molecular ComponentsPotential Effect of Modulation
NF-κB SignalingNF-κB, IκB, IKKDecreased expression of pro-inflammatory cytokines
MAPK/ERK PathwayMEK1/2, ERK1/2Inhibition of cell proliferation and inflammatory responses
Apoptosis Pathway (Intrinsic)Cytochrome c, CaspasesInduction of programmed cell death in cancer cells

Derivatization, Analog Synthesis, and Prodrug Strategies Based on 4 2 Aminobenzenesulfonamido Benzoic Acid

Synthesis of Novel Analogs through Aromatic and Aliphatic Substitutions

The generation of novel analogs of 4-(2-aminobenzenesulfonamido)benzoic acid and related structures has been a focal point of research to explore structure-activity relationships (SAR). Both aromatic and aliphatic substitutions have been systematically introduced to modulate the compound's properties.

In the context of related benzoic acid derivatives, the introduction of substituents onto the aromatic rings has been shown to significantly impact biological activity. For instance, in a series of benzoic acid derivatives developed as VLA-4 antagonists, the introduction of chlorine or bromine at the 3-position of the central benzene (B151609) ring of a diphenylurea portion led to improved pharmacokinetic properties. nih.gov Specifically, one analog demonstrated acceptable plasma clearance and bioavailability in multiple animal models. nih.gov

Similarly, research on sulfamoyl benzoic acid (SBA) analogues, which share structural similarities, involved substitutions on the benzoic acid ring. The introduction of electron-withdrawing groups like fluoro, chloro, and bromo at the meta-position relative to the carboxyl group was explored. nih.gov These modifications were part of a broader strategy to develop specific agonists for the LPA2 receptor. nih.gov

Aliphatic substitutions have also been a key strategy. In the synthesis of SBA analogues, modifications to the carbon linker between the sulfonamide and another functional group were investigated. nih.gov This involved the use of different length bromoalkyl chains to create a library of compounds with varying aliphatic linker lengths. nih.gov

Modification of the Sulfonamide Linkage and Amine Functionality

The sulfonamide linkage and the amine group are critical functionalities within the this compound scaffold, and their modification offers a pathway to new derivatives with altered properties.

The synthesis of N-substituted benzamide (B126) derivatives, a related class of compounds, has been explored to develop new antitumor agents. researchgate.net This often involves the reaction of a carboxylic acid with various amines, leading to a diverse set of amides with different substituents on the nitrogen atom. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com

In a study focused on allosteric modulators of MrgX1, a series of 2-(sulfonamido)-N-benzamides were synthesized. nih.gov This process involved coupling anthranilic acid with a suitable sulfonyl chloride to form the sulfonamide, which was then coupled with an aniline (B41778) or other amine. nih.gov This modular approach allowed for the creation of a diverse library of compounds with modifications at both the sulfonamide and amide positions. nih.gov The study explored various substitutions, including ethyl, propyl, and trifluoroethyl groups on the sulfonamide nitrogen, and a range of substituted anilines for the amide portion. nih.gov

Esterification and Amidation of the Carboxylic Acid Group for Enhanced Properties

The carboxylic acid group of this compound is a prime target for esterification and amidation to potentially enhance properties such as solubility, permeability, and biological activity.

Esterification of similar benzoic acid derivatives is a common strategy. For example, the synthesis of esters of 2-hydroxy-4-amino-benzoic acid has been achieved by reacting the acid with phenols in the presence of a dehydrating agent like phosphorus pentoxide. google.com This method provides a direct route to aryl esters. In other instances, the synthesis of 2-(4'aminophenoxy)alkanoic acid esters has been described through a multi-step process involving a Beckmann Rearrangement. google.com

Amidation of the carboxylic acid group is another widely used technique. The synthesis of 4-benzamidobenzoic acid hydrazide derivatives was undertaken to create novel inhibitors of soluble epoxide hydrolase. nih.gov This involved converting the carboxylic acid to a hydrazide, which then served as a secondary pharmacophore. nih.gov General methods for amide synthesis often involve activating the carboxylic acid, for instance with thionyl chloride or a coupling reagent like N,N'-carbonyldiimidazole (CDI), followed by reaction with an amine. researchgate.netorganic-chemistry.orgnih.gov A variety of amines, including benzylamine, cyclohexylamine, and aniline analogs, have been used to generate diverse amide derivatives. nih.gov

Examples of Ester and Amide Derivatives of Benzoic Acid Analogs
Parent AcidDerivative TypeReactantResulting DerivativeReference
2-hydroxy-4-amino-benzoic acidEsterPhenolPhenyl 2-hydroxy-4-aminobenzoate google.com
4-aminobenzoic acidAmideNicotinoyl chloride4-(nicotinamido)benzoic acid nih.gov
4-benzamidobenzoic acidHydrazide (Amide derivative)Hydrazine (B178648)4-benzamidobenzoic acid hydrazide nih.gov
4-nitrobenzoic acidAmidePiperidine(4-Nitrophenyl)(piperidin-1-yl)methanone researchgate.net

Development of Prodrugs for Enhanced Theoretical Delivery or Target Specificity

The development of prodrugs is a well-established strategy to overcome limitations of a parent drug, such as poor solubility or lack of target specificity. nih.gov For a molecule like this compound, prodrug approaches could theoretically enhance its delivery to specific tissues or cells.

One common prodrug strategy involves the esterification of a carboxylic acid group to improve membrane permeability. Amino acid ester prodrugs, for instance, have been shown to enhance intestinal transport via oligopeptide transporters. mdpi.com Another approach is the introduction of a phosphate (B84403) group to increase water solubility. nih.gov

A more targeted approach is antibody-directed enzyme prodrug therapy (ADEPT). researchgate.netbaranlab.orgnih.gov In this strategy, an antibody-enzyme conjugate is targeted to a specific site, such as a tumor. A non-toxic prodrug is then administered, which is converted to its active, cytotoxic form only at the target site by the localized enzyme. nih.gov For example, a benzoic acid mustard derivative was linked to L-glutamic acid to create a prodrug. researchgate.net This prodrug could be activated by the enzyme carboxypeptidase G2, which is not naturally present in mammalian cells. nih.gov This highlights a sophisticated method for achieving site-specific drug release.

Prodrug Strategies and Their Theoretical Applications
Prodrug StrategyPromoietiesPotential AdvantageExample ApplicationReference
EsterificationAmino acids (e.g., L-valine)Enhanced intestinal transportImproved oral absorption of antiviral and anticancer agents mdpi.com
Phosphate EstersPhosphate groupIncreased water solubilityImproving formulation of poorly soluble drugs nih.gov
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)Amino acids (e.g., L-glutamic acid)Targeted delivery and site-specific activationSelective chemotherapy for cancer treatment researchgate.netnih.gov
Macromolecular ProdrugsPolymeric backbonesImproved solubility, stability, and targeted releaseIntracellular drug delivery nih.gov

Bioconjugation Strategies for this compound for Specific Applications

Bioconjugation involves linking a molecule like this compound to a larger biomolecule, such as an antibody or a polymer, to achieve targeted delivery or other desirable properties. This strategy is closely related to some prodrug approaches, particularly ADEPT, where an enzyme is conjugated to an antibody. researchgate.netnih.gov

The goal of bioconjugation is often to improve the therapeutic index of a compound by increasing its concentration at the site of action while minimizing exposure to healthy tissues. nih.gov Cell-mediated drug delivery systems represent another facet of this approach, where drugs are loaded into or onto cells like red blood cells to act as carriers. nih.gov

For a molecule with the functional groups of this compound (an amine and a carboxylic acid), several standard bioconjugation chemistries could be applied. The carboxylic acid could be activated and coupled to amine groups on a protein, or the amine group could be reacted with an activated carboxyl group on a biomolecule.

Combinatorial Chemistry Approaches for High-Throughput Analog Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds, which is invaluable for drug discovery and lead optimization. nih.gov This high-throughput approach can be applied to the this compound scaffold to efficiently explore the structure-activity relationships of its derivatives.

Liquid-phase combinatorial synthesis using soluble polymer supports has been described for the creation of aminobenzimidazole libraries. nih.gov This methodology allows for the synthesis of a wide range of derivatives in high yield and purity through simple purification steps. nih.gov A similar strategy could be envisioned for the target molecule, where the core structure is attached to a soluble polymer, and then various building blocks are added to the free functional groups (the amine and carboxylic acid).

The synthesis of 2-aminobenzamide (B116534) derivatives has been achieved through both conventional and microwave-assisted methods, the latter being a time-efficient approach suitable for rapid library generation. mdpi.com Furthermore, DNA-compatible synthesis methods are being developed for creating DNA-encoded libraries (DELs) of complex scaffolds like 2-thiobenzazoles, enabling high-throughput screening of massive compound collections. rsc.org These advanced synthetic strategies could be adapted for the combinatorial generation of this compound analogs.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4 2 Aminobenzenesulfonamido Benzoic Acid in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(2-aminobenzenesulfonamido)benzoic acid. Its versatility allows for purity assessment, quantification, and separation from related substances.

Reversed-Phase HPLC for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of sulfonamides and related aromatic acids. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound from its potential impurities, such as starting materials or degradation products, is achieved based on differences in hydrophobicity.

Method development for this compound would involve optimizing several key parameters to achieve adequate resolution, peak shape, and analysis time. These parameters include the choice of stationary phase (typically C18 or C8), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase to control the ionization state of the acidic and basic functional groups, and the column temperature. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

For quantitative analysis, the method must be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validation study for a related compound, 4-amino benzene (B151609) sulphonamide, demonstrated linearity over a range from LOQ to 200% of the limit concentration with a correlation coefficient of 0.999. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of Related Aromatic Acids This table provides example conditions used for compounds structurally similar to this compound and serves as a starting point for method development.

ParameterExample 1: Benzoic Acid in Food google.comExample 2: Aminobenzoic Acid Isomers researchgate.netExample 3: Sulfonamides in Feed researchgate.net
Column C18 (EXCGL 120 ODS-A)Coresep 100 (mixed-mode)Zorbax Eclipse XDB C18
Mobile Phase Acetate (B1210297) buffer (pH 4.4) : Methanol (65:35)ACN/water/ammonium formateAcetic acid, Methanol, Acetonitrile (gradient)
Flow Rate 1.0 mL/min0.6 mL/minNot Specified
Detection UV at 233 nmUV at 250 nmFluorescence (FLD) after derivatization
Temperature AmbientNot SpecifiedNot Specified

Chiral HPLC for Enantiomeric Separation (if applicable)

If this compound were synthesized or modified in a way that introduces a chiral center, its enantiomers would need to be separated and quantified individually, as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the preferred method for this purpose. This is typically achieved using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving enantioseparation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the polar functional groups (-COOH, -SO₂NH₂, -NH₂) into less polar and more volatile derivatives. A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be separated from other volatile impurities on a GC column (e.g., a non-polar polydimethylsiloxane (B3030410) column). The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum for structural identification) and quantitative (peak area) information. GC-MS is particularly useful for identifying unknown impurities by comparing their mass spectra to library databases.

Table 2: Example GC-MS Conditions for Analysis of Derivatized Benzoic Acid This table illustrates typical parameters for the GC-MS analysis of a related compound after derivatization.

ParameterExample: Benzoic Acid in Biological Fluids
Derivatization Agent Trimethylsilyl (TMS) derivatization
Extraction Solvent Ethyl Acetate
GC Column Specific column not detailed, but typically a non-polar phase
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Detection Mode Selected Ion Monitoring (SIM)

Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. The technique separates analytes based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. For a compound like this compound, which has both acidic and basic functional groups, its charge can be manipulated by adjusting the pH of the background electrolyte (BGE).

CE is particularly advantageous due to its high separation efficiency, short analysis times, and minimal consumption of solvents and samples. It can be a powerful tool for separating the target compound from closely related impurities or isomers. Detection is most commonly performed by UV-Vis spectrophotometry. The method can be validated for quantitative purposes, demonstrating good linearity and precision.

Spectrophotometric and Spectrofluorometric Techniques for Detection and Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that contain a chromophore, such as the aromatic rings in this compound. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

While straightforward, spectrophotometry can suffer from a lack of specificity if other compounds in the matrix absorb at the same wavelength. To enhance selectivity, derivatization reactions can be employed to produce a colored product with a unique λmax. For example, methods for related primary aromatic amines often involve diazotization and coupling reactions, or reaction with a chromogenic reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored charge-transfer complex.

Spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry. The method relies on the measurement of fluorescence emitted by a compound after it absorbs light. While the native fluorescence of this compound may be limited, derivatization with a fluorogenic reagent, such as 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), can produce a highly fluorescent product, enabling quantification at very low concentrations.

Table 3: Comparison of Spectroscopic Methods for Aromatic Amines/Acids

MethodPrincipleAdvantagesLimitationsExample Application
UV-Vis Spectrophotometry Measures light absorbance by chromophores.Simple, rapid, cost-effective.Low specificity, potential for matrix interference.Quantification of 4-aminobenzoic acid via charge-transfer complexation.
Spectrofluorometry Measures emitted fluorescence after excitation.High sensitivity and selectivity.Requires fluorescent analyte or derivatization.Determination of oxicam derivatives after derivatization with NBD-Cl.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation technique with a detection technique, provide the highest levels of sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent tool for trace-level analysis and metabolite identification.

In LC-MS/MS, the HPLC system separates the components of a complex mixture. The eluent is then introduced into a mass spectrometer. In a tandem MS system (like a triple quadrupole), the first mass analyzer selects the precursor ion (the molecular ion of the target analyte). This ion is then fragmented in a collision cell, and the second mass analyzer selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification at very low levels, even in complex biological matrices. This makes it the method of choice for metabolite profiling, where the parent drug and its various metabolic products are identified and quantified in samples like plasma, urine, or feces. LC-MS/MS methods have been successfully developed for the trace analysis of impurities related to the target compound, such as 2-(2-aminophenylthio)benzoic acid.

Quality Control and Impurity Profiling Methodologies for Synthetic Batches

The comprehensive quality control and impurity profiling of synthetic batches of this compound are critical to ensure its purity, consistency, and suitability for its intended application. This involves the use of advanced analytical methodologies to identify and quantify the main component, as well as potential process-related impurities and degradation products.

Quality Control Testing

A battery of analytical tests is employed to assess the quality of each synthetic batch of this compound. These tests are designed to confirm the identity and purity of the compound and to ensure that it meets predefined specifications.

Table 1: Quality Control Parameters for this compound

Test ParameterMethodTypical Acceptance CriteriaPurpose
Identification Infrared (IR) SpectroscopyThe IR spectrum of the sample should match that of a reference standard.Confirms the chemical identity and structural integrity of the molecule.
¹H Nuclear Magnetic Resonance (NMR)The chemical shifts and integration values should be consistent with the structure of this compound.Provides detailed structural confirmation and can detect certain impurities.
Assay High-Performance Liquid Chromatography (HPLC) with UV detection98.0% - 102.0% (on as-is basis)Quantifies the amount of this compound in the batch.
Melting Point Melting Point ApparatusSpecific range, for example, 225-230 °C (This is a hypothetical range and would need experimental verification).A sharp melting point range is indicative of high purity. researchgate.net
Loss on Drying Gravimetric≤ 0.5%Measures the amount of volatile matter (e.g., water, residual solvents).
Residue on Ignition Gravimetric≤ 0.1%Determines the amount of inorganic impurities.
Heavy Metals Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS)≤ 10 ppmQuantifies potentially toxic metal impurities.
Individual Impurity HPLC with UV detection≤ 0.15%Limits the level of any single known or unknown impurity. ekb.eg
Total Impurities HPLC with UV detection≤ 1.0%Controls the overall purity of the compound.

A robust High-Performance Liquid Chromatography (HPLC) method is central to the quality control of this compound, allowing for both the assay of the main component and the quantification of impurities. A typical reversed-phase HPLC method might employ a C18 column with a gradient elution system. ekb.eg The mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. nih.govupb.roust.edu UV detection is suitable for this compound due to the presence of aromatic rings which absorb in the UV region. researchgate.netekb.eg

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a substance. For this compound, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final compound.

The synthesis of aromatic sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. researchgate.netjsynthchem.comnih.gov In the case of this compound, this would likely involve the coupling of a derivative of 2-aminobenzenesulfonamide (B1663422) with a derivative of 4-aminobenzoic acid. Based on this general synthetic approach, a theoretical impurity profile can be proposed.

Table 2: Potential Impurities in Synthetic Batches of this compound

Impurity NameStructurePotential Origin
2-Aminobenzenesulfonamide Chemical structure of 2-AminobenzenesulfonamideUnreacted starting material
4-Aminobenzoic acid Chemical structure of 4-Aminobenzoic acidUnreacted starting material nih.govgoogle.com
4-Carboxybenzenesulfonamide Chemical structure of 4-CarboxybenzenesulfonamideBy-product from side reactions
2-Sulfanilamidobenzoic acid Chemical structure of 2-Sulfanilamidobenzoic acidIsomeric impurity from the synthesis
Polymeric Impurities Not applicableFormed during the synthesis or storage

The identification and characterization of these potential impurities are crucial. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for this purpose, providing both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, which aids in the structural elucidation of unknown impurities. usda.gov Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for isolated impurities. usda.gov

The control of these impurities is managed by setting appropriate limits in the product specification and is ensured by the validated analytical methods. The acceptable levels for impurities are often guided by international standards such as those from the International Council for Harmonisation (ICH). ekb.eg

Future Research Directions and Unexplored Academic Avenues for 4 2 Aminobenzenesulfonamido Benzoic Acid

Exploration of Novel Biological Targets based on Advanced Molecular Modeling

The unique arrangement of functional groups in 4-(2-aminobenzenesulfonamido)benzoic acid makes it an intriguing candidate for computational screening against a wide array of biological targets. Advanced molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can elucidate potential binding interactions that are not immediately obvious from its structural similarity to known inhibitors.

Future research should focus on using these computational tools to probe the compound's affinity for novel or underexplored enzyme classes beyond the traditional targets of sulfonamides. For instance, while sulfonamides are well-known inhibitors of carbonic anhydrases and dihydropteroate (B1496061) synthase, the specific ortho-amino substitution on the benzenesulfonamide (B165840) ring could confer selectivity or affinity for other enzymes. MD simulations, enhanced by AI, can provide precise predictions of how the molecule might behave in various physiological environments. nih.gov

Potential areas for investigation include:

Kinases: The molecule's hydrogen bond donors and acceptors could interact with the hinge region of various protein kinases, which are critical targets in oncology.

Proteases: The scaffold could be modeled to fit into the active sites of viral or bacterial proteases.

Allosteric Sites: Modeling could explore binding to allosteric sites on receptors or enzymes, offering a pathway to modulate protein function in novel ways. researchgate.net

Table 1: Potential Biological Targets for Molecular Modeling Studies

Target Class Rationale Modeling Approach
Protein Kinases ATP-competitive inhibition via hydrogen bonding with hinge region residues. Molecular Docking, MD Simulations
Viral Proteases Potential to fit within catalytic active sites. Virtual Screening, Pharmacophore Modeling
Allosteric Sites Unique structure may allow for binding to non-active sites, modulating protein function. Allosteric Docking, Pocket Prediction Algorithms
Carbonic Anhydrase Isoforms The ortho-amino group may confer selectivity for specific tumor-associated isoforms (e.g., CA IX, CA XII). Homology Modeling, Docking, Free Energy Calculations

Application in Materials Science or Supramolecular Chemistry as a Building Block

The molecular structure of this compound is endowed with multiple functional groups capable of forming strong, directional, non-covalent interactions, making it a prime candidate for use as a building block in supramolecular chemistry and materials science. nih.gov The carboxylic acid group can form robust hydrogen-bonded dimers, the sulfonamide provides strong hydrogen bond donors and acceptors, and the two aromatic rings can engage in π-π stacking.

This combination of interaction sites could be exploited to create highly ordered supramolecular architectures, such as:

Self-Assembling Gels: The compound could form extended fibrous networks in certain solvents, leading to the formation of functional soft materials.

Co-crystals: Co-crystallization with other molecules (coformers) can be used to engineer materials with tailored physical properties like solubility or stability. mdpi.com The use of coformers like 4-hydroxybenzoic acid or other active pharmaceutical ingredients has proven effective in creating novel solid-state forms. mdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups could serve as coordination sites for metal ions, leading to the formation of porous crystalline materials with applications in gas storage or catalysis.

The deliberate combination of different intermolecular interactions, such as hydrogen and halogen bonds, has been shown to reliably construct extended molecular networks with predictable connectivity. nih.gov

Development of Advanced and Scalable Synthetic Routes for Industrial Production

While bench-scale synthesis may be straightforward, the development of a scalable, cost-effective, and environmentally benign manufacturing process is crucial for any potential industrial application. ambeed.com Future research should address the limitations of current synthetic methods, which may involve expensive reagents, harsh conditions, or produce significant waste.

A promising avenue for investigation is adapting existing industrial processes for structurally related compounds. For example, a patented method for preparing the related 4-amino-2-sulfobenzoic acid involves the oxidation of nitro-toluene sulfonates with pressurized air followed by reduction with iron powder. google.com This approach avoids the use of stoichiometric heavy-metal oxidants like potassium permanganate, reducing cost and environmental impact. google.com

Table 2: Comparison of Potential Synthetic Strategies

Strategy Advantages Challenges for Scalability Research Focus
Classical Amide Coupling High modularity, well-understood chemistry. Use of expensive coupling reagents, potential for racemization, multiple steps. Developing catalytic, one-pot procedures; exploring flow chemistry.
Modified Ullmann Condensation Can form C-N bonds efficiently. Often requires high temperatures and copper catalysts which can be difficult to remove. Development of lower-temperature, ligand-assisted catalytic systems.

Integration with Artificial Intelligence and Machine Learning for Rational Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to the this compound scaffold. nih.gov These technologies can accelerate the design-make-test-analyze cycle by predicting molecular properties and suggesting novel structures with enhanced activity and better drug-like characteristics. scispace.compreprints.org

Key applications for this compound include:

De Novo Design: Generative AI models can be trained on existing libraries of active sulfonamides to design novel derivatives of the core scaffold with optimized properties for a specific biological target. researchgate.net

Lead Optimization: AI can predict how structural modifications to the benzoic acid or aniline (B41778) rings will affect efficacy, toxicity, and pharmacokinetic properties (ADMET). nih.govresearchgate.net This allows for more focused synthetic efforts on compounds with a higher probability of success.

Target Identification: By analyzing vast biological datasets, AI can help identify novel targets for which the this compound scaffold may have a high binding affinity. nih.gov

The integration of AI can significantly reduce the time and cost associated with traditional drug discovery, which often involves high failure rates and lengthy development timelines. researchgate.net

Potential as a Scaffold for the Design of Multi-Target Directed Ligands

The distinct electronic and structural features of the two aromatic rings in this compound make it an ideal scaffold for developing multi-target directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets simultaneously, a strategy of growing interest for treating complex multifactorial diseases like cancer or neurodegenerative disorders.

The "tail approach," successfully used in designing selective carbonic anhydrase inhibitors, provides a clear blueprint. nih.gov In this method, the core scaffold (the sulfonamide portion) engages the primary target, while chemical moieties added as a "tail" (e.g., to the benzoic acid ring) can be tailored to interact with a secondary target.

For instance, one part of the molecule could be optimized to inhibit a key enzyme while the other part is modified to block a transporter protein or antagonize a receptor, leading to a synergistic therapeutic effect from a single chemical entity. The compound's structure is analogous to para-aminobenzoic acid (PABA), a well-known building block for developing a wide range of molecules with diverse therapeutic applications. nih.govresearchgate.net

Addressing Current Knowledge Gaps in Sulfonamide Research pertinent to the Unique Structure of this compound

While sulfonamides are a well-established class of drugs, the specific structure of this compound presents unique questions that could fill important knowledge gaps. The classical understanding of sulfonamides is that they act as competitive inhibitors of dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA). nih.gov

However, the presence of the amino group at the ortho position of the benzenesulfonamide ring—rather than the typical para position as in sulfanilamide (B372717)—is a significant structural deviation. Research is needed to understand how this ortho-amino group affects:

Binding Conformation: How does the ortho-amino group influence the molecule's preferred shape and interaction with target active sites? Intramolecular hydrogen bonding between the ortho-amino group and the sulfonamide oxygen could pre-organize the molecule into a specific conformation.

Target Selectivity: Does this unique substitution pattern grant selectivity for or against certain enzyme isoforms (e.g., different human carbonic anhydrases)?

Mechanism of Action: Does the compound still function as a PABA antagonist, or does its unique structure enable alternative mechanisms of action?

Investigating these questions would not only elucidate the specific properties of this compound but also contribute to a more nuanced understanding of sulfonamide structure-activity relationships in general.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-aminobenzenesulfonamido)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonamide bond formation between 2-aminobenzenesulfonyl chloride and 4-aminobenzoic acid derivatives. Key steps include hydrolysis (using NaOH), coupling reactions (e.g., with EDCI/HOBt), and purification via recrystallization. Optimization can employ response surface methodology (RSM) to adjust parameters like temperature, reagent stoichiometry, and solvent polarity . For example, highlights the use of sodium hydroxide for hydrolysis, while emphasizes electrophilic substitution under controlled acidic conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} confirm proton and carbon environments, while FT-IR verifies functional groups (e.g., sulfonamide N–H stretching at ~3300 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX (e.g., SHELXL for refinement) resolves molecular geometry. WinGX and ORTEP-3 facilitate data processing and visualization of thermal ellipsoids . demonstrates successful structure determination of a related sulfonamide benzoic acid derivative using SHELX, with refinement statistics (R-factor < 0.05).

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Initial screens include enzyme inhibition assays (e.g., acetylcholinesterase inhibition, as in ) and cytotoxicity studies (MTT assay). Dose-response curves (IC50_{50}) and molecular docking (AutoDock Vina) can predict binding modes to targets like kinases or receptors. suggests using biochemical probes to study interactions with metabolic pathways .

Advanced Research Questions

Q. How can researchers address challenges in resolving the crystal structure of this compound when encountering disorder or twinning?

  • Methodological Answer : For disordered regions, use SHELXL’s PART and SIMU instructions to refine anisotropic displacement parameters. For twinning, employ TWIN and BASF commands in SHELXL. highlights SHELX’s robustness in handling high-resolution or twinned data. If automated tools fail, manual intervention (e.g., adjusting HKLF5 files) may be required .

Q. What strategies are recommended for analyzing contradictory data regarding the compound’s enzyme inhibitory activity across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using both fluorescence-based and colorimetric assays (e.g., Ellman’s method for acetylcholinesterase).
  • Buffer Optimization : Test activity in varying pH and ionic strength conditions to identify assay-specific artifacts.
  • Structural Analysis : Compare docking predictions (e.g., with AutoDock) to crystallographic data (if available) to reconcile discrepancies. notes the compound’s acetylcholinesterase inhibition, but conflicting results may arise from assay sensitivity differences .

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled amines to track sulfonamide bond formation via 15N^{15} \text{N} NMR.
  • Kinetic Studies : Monitor intermediates via HPLC-MS at timed intervals.
  • Computational Modeling : Gaussian or ORCA software can calculate transition states and activation energies. and provide frameworks for studying analogous reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.